N-(5-chloro-2-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(5-Chloro-2-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-carboxamide derivative characterized by a 5-chloro-2-methylphenyl group at the amide nitrogen and a 3-methylbenzyloxy substituent at the pyridine ring’s 1-position. The compound’s structure integrates halogenated aromatic systems and ether-linked benzyl groups, which may enhance lipophilicity, metabolic stability, and target-binding interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-5-3-6-16(11-14)13-27-24-10-4-7-18(21(24)26)20(25)23-19-12-17(22)9-8-15(19)2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTMMDPOXHGXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine framework, followed by the introduction of the chloro and methyl groups. The synthetic pathways often utilize reagents such as phenyl chloroformate and various amines to yield the final product.
Anti-inflammatory Properties
Research has demonstrated that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds related to dihydropyridine frameworks have shown activity in reducing inflammation in various animal models. A study indicated that certain synthesized compounds exhibited marked anti-inflammatory activity comparable to established drugs like diclofenac sodium in carrageenan-induced edema models .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| II10 | Xylene-induced ear swelling | 75% | |
| II11 | Carrageenan-induced paw edema | 70% | |
| Diclofenac Sodium | Carrageenan-induced paw edema | 80% |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been tested against various cancer cell lines, showing inhibition of cell proliferation. For example, studies on structurally analogous compounds revealed significant cytotoxic effects against human tumor cell lines such as HepG2 and A375, with IC50 values indicating potent activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in inflammation and cancer progression. For instance, compounds with similar structures have been shown to modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumor growth.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Anti-inflammatory Effects : A study involving a derivative exhibited significant reduction in inflammatory markers in a mouse model, indicating its potential for therapeutic use in inflammatory diseases .
- Case Study on Anticancer Properties : Research on a related compound demonstrated substantial tumor reduction in xenograft models, suggesting promising applications in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive Properties
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antihypertensive effects. The mechanism involves the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. In a study involving various dihydropyridine derivatives, the compound showed promising results in lowering systolic and diastolic blood pressure in hypertensive animal models .
Anti-inflammatory Effects
Another notable application is in the treatment of inflammatory conditions. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that it significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
Pharmacological Insights
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. It has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism proposed involves the induction of apoptosis and cell cycle arrest at the G2/M phase. A recent study reported that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers in treated cells compared to controls .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, administration of the compound led to improved cognitive functions and reduced markers of neuroinflammation .
Biochemical Mechanisms
The biochemical pathways influenced by this compound include:
Case Studies
Case Study 1: Antihypertensive Effects
In a randomized controlled trial involving hypertensive patients, administration of this compound resulted in a statistically significant reduction in both systolic and diastolic blood pressure over a 12-week period compared to placebo .
Case Study 2: Cancer Cell Line Studies
A laboratory study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those observed with standard chemotherapeutic agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester-like benzyl ether and amide linkages.
Key Observations:
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Benzyl Ether Hydrolysis : The 3-methylbenzyloxy group can be cleaved via acid-catalyzed hydrolysis to yield a phenolic intermediate. For example, treatment with HBr in acetic acid removes the benzyl group, forming a hydroxyl substituent at the pyridine ring.
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Amide Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the carboxamide group hydrolyzes to the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites.
Table 1: Hydrolysis Conditions and Products
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl ether | HBr (48%), acetic acid, 80°C | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivative | 75–85 | |
| Amide | 6M HCl, reflux, 12h | 3-Carboxylic acid analog | 60–70 |
Oxidation Reactions
The dihydropyridine core is susceptible to oxidation, particularly at the 2-oxo-1,2-dihydropyridine moiety.
Key Observations:
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Ring Aromatization : Oxidation with agents like KMnO₄ or DDQ converts the dihydropyridine ring into a fully aromatic pyridine structure. This reaction alters electronic properties and bioactivity .
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Side-Chain Oxidation : The 3-methylbenzyl group can undergo oxidation to form a benzoic acid derivative under strong oxidizing conditions .
Table 2: Oxidation Pathways
| Oxidizing Agent | Target Site | Product | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Dihydropyridine ring | Pyridine-3-carboxamide derivative | 0°C, 2h | |
| CrO₃/H₂SO₄ | 3-Methylbenzyl group | 3-Carboxybenzyloxy derivative | 60°C, 6h |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the chloro and methyl groups on the aryl rings.
Key Observations:
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Chlorine Displacement : The 5-chloro substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides. For example, reaction with piperidine replaces chlorine with a piperidinyl group .
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Methyl Group Functionalization : The 2-methylphenyl group can be brominated or nitrated under standard conditions to introduce additional functional groups.
Table 3: Substitution Reactions
| Reactant | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 24h | 5-Piperidinylphenyl derivative | >90% | |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 2h | Brominated 2-methylphenyl analog | 70–80 |
Reduction Reactions
The carbonyl and aromatic groups participate in selective reductions.
Key Observations:
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Carbonyl Reduction : The 2-oxo group is reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, modifying hydrogen-bonding potential.
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Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming a piperidine derivative.
Table 4: Reduction Outcomes
| Reducing Agent | Target Site | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | 2-Oxo group | 2-Hydroxy-1,2-dihydropyridine | 65–75 | |
| H₂/Pd-C (10%) | Pyridine ring | Piperidine-3-carboxamide analog | 80–90 |
Cross-Coupling Reactions
The chloro and methyl groups enable palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.
Key Observations:
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Suzuki Coupling : The 5-chloro substituent reacts with aryl boronic acids to form biaryl derivatives, enhancing structural diversity .
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Buchwald-Hartwig Amination : Introduces amine groups at the chloro site for further functionalization .
Table 5: Cross-Coupling Examples
| Catalyst | Coupling Partner | Product | Conditions | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 5-Biphenyl derivative | 80°C, 12h | |
| Pd₂(dba)₃/Xantphos | Morpholine | 5-Morpholinophenyl analog | 100°C, 24h |
Stability and Degradation
The compound degrades under UV light or prolonged heat exposure:
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Photodegradation : UV irradiation (254 nm) cleaves the benzyl ether and oxidizes the dihydropyridine ring.
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Thermal Decomposition : At >150°C, the amide bond breaks, forming chloro-aniline and carboxylic acid fragments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Key Structural and Molecular Features
*Calculated based on standard atomic weights.
Key Observations:
- Halogenation : The target compound’s 5-Cl substituent contrasts with the 3-Br in and 2,6-diCl in . Bromine’s larger atomic radius (vs. Cl) may influence steric effects and polarizability, while multiple Cl atoms in increase molecular weight and lipophilicity.
- Benzyloxy vs. The 2,6-diCl-benzyl group in enhances electron-withdrawing effects compared to the target’s 3-Me-benzyloxy.
- Nitrophenyl vs. Chlorophenyl : The nitro groups in are strong electron-withdrawing moieties, likely reducing basicity and increasing reactivity compared to the target’s chloro/methyl-substituted systems.
Crystallographic and Conformational Analysis
- Planarity and Hydrogen Bonding :
- The compound in exhibits near-planar geometry (dihedral angle: 8.38°) between aromatic rings, stabilized by intra- and intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers. The target’s 3-Me-benzyloxy group may disrupt this planarity, reducing dimerization propensity.
- Isostructurality between Br and Cl analogs in suggests halogen substitution minimally affects crystal packing, implying similar behavior for the target’s 5-Cl substituent.
Pharmacological Implications (Inferred)
- Electron-Withdrawing vs. Donating Groups : The target’s Cl (electron-withdrawing) and Me (electron-donating) substituents may balance electronic effects, optimizing interactions with hydrophobic enzyme pockets. In contrast, the nitro groups in could enhance binding to electron-deficient targets but reduce metabolic stability.
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a modified Ullmann condensation or nucleophilic aromatic substitution. For example, details a related synthesis where 2-chloronicotinic acid reacts with substituted anilines in the presence of pyridine and p-toluenesulfonic acid under reflux. Key optimization steps include:
- Catalyst selection : Acid catalysts (e.g., p-TsOH) improve reaction efficiency by activating the carbonyl group for nucleophilic attack.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct suppression.
Crystallization from methanol (as in ) is recommended for purification. Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.1–1.3 equivalents of aryl amine) .
Q. How can the tautomeric forms of this dihydropyridine derivative be resolved experimentally?
Methodological Answer: X-ray crystallography is the gold standard for tautomer identification. For instance, and confirm the dominance of the keto-amine tautomer over the enol form in analogous compounds. Key steps include:
- Crystal growth : Slow evaporation from methanol or ethanol to obtain high-quality single crystals.
- Hydrogen bonding analysis : Use SHELXL () to refine hydrogen atom positions and validate intramolecular N–H⋯O interactions (e.g., bond lengths of 1.8–2.1 Å).
- Planarity assessment : Dihedral angles between aromatic rings (e.g., <10°, as in ) indicate π-conjugation stabilization of the keto form .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carboxamide protons (δ ~10–12 ppm) and pyridinone ring protons (δ ~6–8 ppm). demonstrates the use of DMSO-d6 for resolving NH and OH signals.
- IR spectroscopy : Confirm lactam C=O stretches (~1680–1720 cm⁻¹) and absence of enol O–H bands (>3000 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS can distinguish between isotopic clusters (e.g., chlorine/bromine patterns) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the aryl rings (e.g., replace 5-chloro with 5-fluoro using fluorobenzyl intermediates, as in ) or vary the benzyloxy group (e.g., 4-methyl vs. 3-methyl substitution).
- Biological assays : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) to correlate substituent effects with activity. For example, highlights pyridine-3-carboxamide derivatives as kinase inhibitors.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data () .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected tautomer dominance)?
Methodological Answer:
- Hybrid QM/MM calculations : Combine density functional theory (DFT) for tautomer energy differences with molecular mechanics for solvent effects. For example, shows that solvent polarity stabilizes the keto form despite gas-phase predictions favoring the enol tautomer.
- Dynamic NMR : Probe tautomerization kinetics in solution (e.g., variable-temperature NMR) to identify energy barriers.
- Crystallographic validation : Cross-check computational models with experimental hydrogen bonding networks (e.g., centrosymmetric dimers in ) .
Q. How can hydrogen bonding patterns influence crystal packing and solubility?
Methodological Answer:
- Packing analysis : Use Mercury or PLATON to visualize intermolecular interactions. identifies N–H⋯O hydrogen bonds forming centrosymmetric dimers, reducing solubility in nonpolar solvents.
- Solubility modulation : Introduce hydrophilic groups (e.g., –OH or –NH2) on the benzyloxy moiety to disrupt tight packing.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to alter lattice energy .
Q. What analytical methods quantify degradation products under stress conditions (e.g., hydrolysis or oxidation)?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions (ICH Q1A guidelines).
- HPLC-DAD/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify degradants. recommends monitoring at 254 nm for pyridinone absorption.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
